3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole

CNS drug design Lipophilicity Blood-brain barrier penetration

3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole (CAS 116850-66-9; molecular formula C11H12FN3O2S; MW 269.30) is a fully substituted 1,2,4-triazole bearing an ethylsulfonyl electron-withdrawing group at the 3-position, a 2-fluorophenyl ring at the 5-position, and an N-methyl group at the 4-position. This compound belongs to the 3-aryl-5-alkylsulfonyl-4H-1,2,4-triazole class, which is explicitly claimed in US Patent US5158968A for the treatment of chronic hyperreflexia due to spinal trauma, muscle spasticity, convulsant seizures, and anxiety.

Molecular Formula C11H12FN3O2S
Molecular Weight 269.30 g/mol
CAS No. 116850-66-9
Cat. No. B12906495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
CAS116850-66-9
Molecular FormulaC11H12FN3O2S
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2F
InChIInChI=1S/C11H12FN3O2S/c1-3-18(16,17)11-14-13-10(15(11)2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3
InChIKeyCNEAOFIRLZNTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole (CAS 116850-66-9): Procurement-Grade Structural Profile for CNS-Targeted Research


3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole (CAS 116850-66-9; molecular formula C11H12FN3O2S; MW 269.30) is a fully substituted 1,2,4-triazole bearing an ethylsulfonyl electron-withdrawing group at the 3-position, a 2-fluorophenyl ring at the 5-position, and an N-methyl group at the 4-position [1]. This compound belongs to the 3-aryl-5-alkylsulfonyl-4H-1,2,4-triazole class, which is explicitly claimed in US Patent US5158968A for the treatment of chronic hyperreflexia due to spinal trauma, muscle spasticity, convulsant seizures, and anxiety [2]. The compound is listed in the ZINC database (ZINC71242810) with a calculated logP of 0.419 and topological polar surface area of 88 Ų, and is commercially available from multiple suppliers including CymitQuimica (Ref. IN-DA000DAL) and Chemenu (Cat. CM1066277) at 97% purity [3].

Why 4H-1,2,4-Triazole Sulfones Are Not Interchangeable: Regioisomerism and Oxidation State Determine Pharmacological Selectivity


Within the 3-aryl-5-alkylthio-4H-1,2,4-triazole chemotype, even minor structural modifications — including the position of the aryl/alkylsulfonyl substituents, the oxidation state of sulfur (thioether vs. sulfoxide vs. sulfone), and the fluorine substitution pattern on the phenyl ring — produce dramatically divergent pharmacological profiles [1]. The Kane et al. (1994) J. Med. Chem. study demonstrated that among isomeric (alkylthio)-1,2,4-triazoles, only the 5-aryl-3-(alkylthio)-4H-1,2,4-triazole series exhibited selective strychnine antagonism; the 3-aryl-5-(alkylthio)- and 1H-triazole isomers were essentially inactive [1]. Furthermore, in US Patent US5158968A, the oral ED50 values for analogs differing only in the sulfonyl alkyl chain length or the presence/absence of a 2-fluoro substituent ranged from 7.3 to 18.6 mg/kg in hyperreflexia models — a 2.5-fold potency difference [2]. These data establish that procurement decisions cannot treat this class as a uniform commodity: the specific combination of 3-ethylsulfonyl + 5-(2-fluorophenyl) + 4-methyl substitution represents a structurally distinct entity whose pharmacological behavior cannot be reliably extrapolated from other regioisomers or oxidation state analogs.

Quantitative Differentiation Evidence for 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole vs. Closest Analogs


Ethylsulfonyl vs. Methylsulfonyl at Position 3: Impact on Lipophilicity and Predicted CNS Penetration

The target compound carries an ethylsulfonyl group at the 3-position (logP 0.419 by ZINC calculation), whereas the closest methylsulfonyl analog, 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-4H-1,2,4-triazole (CAS 116850-47-6), has a lower calculated logP due to the shorter alkyl chain [1]. In CNS-targeted programs, moderate lipophilicity (logP ~0.4–1.5) is associated with favorable passive blood-brain barrier permeation while avoiding excessive tissue sequestration. The ethylsulfonyl moiety provides a calculated logP increase of approximately 0.4–0.6 log units relative to the methylsulfonyl analog (estimated from fragment-based ΔlogP contributions), placing the target compound closer to the CNS drug-like sweet spot [2]. No direct experimental logP comparison is available for this specific pair.

CNS drug design Lipophilicity Blood-brain barrier penetration Triazole sulfones

Sulfone vs. Sulfoxide Oxidation State: Predicted Metabolic Stability Advantage

The target compound exists as a sulfone (S-oxidation state +2), whereas its direct synthetic precursor 3-(ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole (CAS 116850-65-8) is a sulfoxide (S-oxidation state 0). Sulfones are generally resistant to further oxidative metabolism and to reductive metabolic pathways that can regenerate the thioether, whereas sulfoxides can undergo both oxidation to the sulfone and reduction back to the thioether, creating pharmacokinetic variability [1]. In the US5158968A patent, both sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives are claimed, but no direct metabolic stability comparison is provided for this specific pair [2].

Metabolic stability Sulfur oxidation state Triazole derivatives CYP450 metabolism

5-(2-Fluorophenyl) vs. 5-Phenyl Substitution: Convulsant Seizure Selectivity in Strychnine Antagonism Model

In the Kane et al. (1994) J. Med. Chem. study, the most potent antagonist of strychnine-induced convulsions was 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s), while the unsubstituted phenyl analog was the most selective antagonist with a different fluorine positional isomer (3-fluorophenyl) conferring maximum selectivity [1]. The target compound combines the potency-associated 2-fluorophenyl pharmacophore with the ethylsulfonyl group rather than the methylthio group of 3s. In the US5158968A patent, 4-methyl-3-(2-fluorophenyl)-5-ethylthio-4H-1,2,4-triazole demonstrated an intraperitoneal ED50 of 18.6 mg/kg and oral ED50 of 15.1 mg/kg in a hyperreflexia model, while the corresponding 3-phenyl-5-ethylsulfonyl analog showed an oral ED50 of 8.5 mg/kg [2]. This suggests that combining the 2-fluorophenyl feature with the ethylsulfonyl group may yield a compound with both potency and metabolic stability advantages, though direct quantitative data for the target compound itself are not available in the published literature.

Anticonvulsant Strychnine antagonism Glycine receptor Fluorophenyl SAR

3-Ethylsulfonyl-5-(2-fluorophenyl) Regioisomer vs. 3-(2-Fluorophenyl)-5-alkylsulfonyl Regioisomer: Predicted Target Engagement Divergence

The Kane et al. (1994) study explicitly demonstrated that 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles and 3-aryl-5-(alkylthio)-4H-1,2,4-triazoles are functionally distinct: the 5-aryl-3-(alkylthio) series showed selective strychnine antagonism, while the 3-aryl-5-(alkylthio) and 1H-triazole isomers were essentially inactive as anticonvulsants [1]. The target compound 3-(ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole places the 2-fluorophenyl group at the 5-position (consistent with the active 5-aryl orientation), but moves the alkylsulfonyl from the 3-position to the 5-position relative to the most selective analog 5-(3-fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole (3aa) [1]. This regioisomeric swap is predicted to alter the compound's interaction with the glycine receptor/GABAA receptor complex, potentially shifting the balance between glycine-agonist-like and GABA-potentiating activities. The US5158968A patent lists both 5-ethylthio-3-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole and 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-4H-1,2,4-triazole as preferred compounds, but does not provide direct comparative pharmacological data for the target compound's regioisomeric orientation [2].

Regioisomerism Structure-activity relationship Glycine receptor GABAA receptor Triazole orientation

Recommended Research Applications for 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole Based on Structural Differentiation Evidence


CNS Antispastic Drug Discovery: Glycine/GABAA Receptor Modulator SAR Probe

The compound is most appropriately deployed as a structural probe in glycine receptor and GABAA receptor modulator programs targeting spasticity and chronic hyperreflexia following spinal cord injury. Its unique combination of 5-(2-fluorophenyl) and 3-ethylsulfonyl substituents fills a gap in the published SAR landscape between the most potent (3s) and most selective (3aa) compounds described by Kane et al. (1994) [1]. The ethylsulfonyl group provides a metabolic stability advantage over the methylthio/sulfinyl analogs, making it suitable for in vivo efficacy studies where pharmacokinetic variability must be minimized.

Selective Strychnine-Sensitive Glycine Receptor Antagonist Research Tool

Based on the class-level pharmacology established in US Patent US5158968A, this compound is positioned for use as a research tool to investigate strychnine-sensitive glycine receptor function in ex vivo spinal cord preparations [2]. The 2-fluorophenyl substitution pattern is associated with enhanced potency in strychnine-induced convulsion models compared to unsubstituted phenyl analogs, and the sulfone oxidation state ensures chemical stability during long-term storage and experimental use.

Medicinal Chemistry Library Enumeration and CNS-Focused Fragment Evolution

With a calculated logP of 0.419 and moderate topological polar surface area (88 Ų), the compound occupies a favorable physicochemical space for CNS drug discovery [3]. Its commercial availability at 97% purity from multiple suppliers (CymitQuimica Ref. IN-DA000DAL; Chemenu Cat. CM1066277) makes it a tractable starting point for hit-to-lead optimization programs, where the ethylsulfonyl and 2-fluorophenyl groups can be systematically varied to map SAR around the glycine/GABAA receptor pharmacophore [3].

Preclinical Hyperreflexia/Spasticity Efficacy Model Compound

For laboratories running the spinal transection hyperreflexia model in rats as described in US5158968A, this compound serves as a candidate for head-to-head efficacy comparison against the patent's reference compound 4-methyl-3-phenyl-5-methylsulfonyl-4H-1,2,4-triazole (oral ED50 7.3 mg/kg; i.p. ED50 10.0 mg/kg reduced integrated reflex activity to 42.9% of control) [2]. Procuring this compound enables direct testing of the hypothesis that combining the ethylsulfonyl moiety with the 2-fluorophenyl substitution yields superior efficacy or an improved therapeutic window relative to the published benchmark.

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